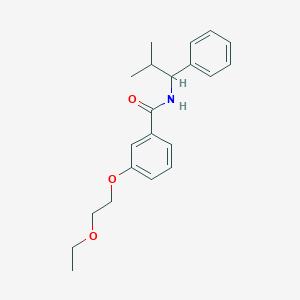
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPB and is classified as a small molecule inhibitor of protein-protein interactions. EPPB has been shown to have promising results in the treatment of various diseases, including cancer and viral infections.
Mecanismo De Acción
EPPB acts as a small molecule inhibitor of protein-protein interactions. The compound binds to a specific site on the oncoprotein MDM2, which prevents its interaction with the tumor suppressor protein p53. This leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. EPPB also inhibits the replication of viruses by targeting specific viral proteins.
Biochemical and Physiological Effects
EPPB has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. EPPB also inhibits the replication of viruses by targeting specific viral proteins. In addition, EPPB has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EPPB is its specificity for the oncoprotein MDM2, which makes it a promising candidate for cancer therapy. EPPB has also been shown to have broad-spectrum antiviral activity, which makes it a potential candidate for the treatment of viral infections. However, one of the limitations of EPPB is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on EPPB. One potential direction is to investigate the use of EPPB in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of EPPB in the treatment of other viral infections, such as influenza and hepatitis C. Additionally, future research could focus on improving the solubility of EPPB to make it more accessible for use in experiments.
Métodos De Síntesis
The synthesis of EPPB involves a multi-step process that includes the reaction of 2-methyl-1-phenylpropylamine with 3-chloro-2-ethoxyethanol, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
EPPB has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which is a critical step in the development of cancer. EPPB has also been shown to inhibit the replication of various viruses, including HIV-1, Ebola virus, and Zika virus.
Propiedades
Nombre del producto |
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide |
|---|---|
Fórmula molecular |
C21H27NO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide |
InChI |
InChI=1S/C21H27NO3/c1-4-24-13-14-25-19-12-8-11-18(15-19)21(23)22-20(16(2)3)17-9-6-5-7-10-17/h5-12,15-16,20H,4,13-14H2,1-3H3,(H,22,23) |
Clave InChI |
VGDIEAZXLQNTRR-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
SMILES canónico |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
Solubilidad |
6.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)
![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)
